molecular formula C8H10N2O B2675703 4-(Azetidin-3-yloxy)pyridine CAS No. 1251999-13-9

4-(Azetidin-3-yloxy)pyridine

Cat. No.: B2675703
CAS No.: 1251999-13-9
M. Wt: 150.181
InChI Key: RLQYIYTUKIVZKO-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)pyridine is a chemical compound that features a pyridine ring substituted with an azetidine moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)pyridine typically involves the reaction of 4-hydroxypyridine with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of pyridine, followed by the addition of azetidine to form the ether linkage . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be integrated into the industrial process.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the pyridine ring or the azetidine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Phosphorus tribromide in dichloromethane at reflux conditions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced pyridine or azetidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

4-(Azetidin-3-yloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of this compound have been shown to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes . The binding of the compound to the active site of the enzyme can lead to conformational changes, resulting in altered enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the pyridine and azetidine rings, which imparts distinct chemical and biological properties. The presence of the azetidine ring introduces ring strain, making the compound more reactive under certain conditions. Additionally, the ether linkage between the two rings provides a flexible yet stable structure, allowing for diverse chemical modifications and applications.

Properties

IUPAC Name

4-(azetidin-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-3-9-4-2-7(1)11-8-5-10-6-8/h1-4,8,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQYIYTUKIVZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate (494 mg) was mixed with DCE (5 ml), and TFA (2 ml) was added thereto, followed by stirring at room temperature for 5 hours. The reaction mixture was concentrated under reduced pressure, and the obtained residue was purified by basic silica gel column chromatography (CHCl3/MeOH) to obtain 4-(azetidin-3-yloxy)pyridine (268 mg).
Quantity
494 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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